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Compound of Interest

Compound Name: Epicorynoxidine

Cat. No.: B1163479 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the culture of the P-388 murine

leukemia cell line and its application in cytotoxicity testing. The P-388 cell line, derived from a

lymphoid neoplasm in a DBA/2 mouse, is a widely utilized model in cancer research and for the

preliminary screening of potential anti-cancer compounds.[1] Its rapid proliferation and high

sensitivity to chemotherapeutic agents make it a valuable tool for evaluating the efficacy of

novel drug candidates.[1]

Cell Line Characteristics
Characteristic Description Source

Organism Mus musculus (Mouse) [1]

Tissue Lymphoid neoplasm [1]

Cell Type Lymphoblast-like

Growth Properties Suspension [1]

Doubling Time Approximately 11-17 hours

Biosafety Level 1
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P-388 cells are grown in suspension and require specific media and supplements for optimal

growth. It is crucial to maintain aseptic technique throughout all cell culture procedures to

prevent contamination.

Parameter Recommendation Source

Base Medium RPMI-1640 Medium or DMEM

Supplements
10% Fetal Bovine Serum

(FBS) or Horse Serum

Incubation Temperature 37°C

CO₂ Concentration 5%

Subculture Density

Split culture when cell density

reaches 8 x 10⁵ cells/mL. Seed

new flasks at 1 x 10⁵ cells/mL.
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Caption: Workflow for P-388 cell line culture from thawing to routine maintenance and

cryopreservation.

A. Protocol for Thawing Cryopreserved P-388 Cells
Preparation: Pre-warm complete growth medium (RPMI-1640 with 10% FBS) to 37°C in a

water bath.

Thawing: Quickly thaw the cryovial of P-388 cells in a 37°C water bath until a small amount

of ice remains.[1]

Decontamination: Wipe the outside of the vial with 70% ethanol.

Transfer: Under sterile conditions, transfer the cell suspension from the vial to a 15 mL

conical tube containing 9 mL of pre-warmed complete growth medium.

Centrifugation: Centrifuge the cell suspension at 125 x g for 5-7 minutes to pellet the cells.

Resuspension: Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of

fresh, pre-warmed complete growth medium.

Culture: Transfer the cell suspension to a T-25 or T-75 culture flask, depending on the

desired cell density.

Incubation: Incubate the flask at 37°C in a humidified incubator with 5% CO₂.

B. Protocol for Subculturing (Passaging) P-388 Cells
Monitoring: Monitor the cell density daily using a hemocytometer or an automated cell

counter.

Passaging Point: When the cell density approaches 8 x 10⁵ cells/mL, it is time to subculture.

Dilution: Calculate the volume of cell suspension needed to seed a new flask at a density of

1 x 10⁵ cells/mL.

Transfer: Under sterile conditions, transfer the calculated volume of cell suspension to a new

culture flask containing the appropriate amount of pre-warmed complete growth medium.
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Incubation: Return the new flask to the incubator at 37°C and 5% CO₂.

C. Protocol for Cryopreservation of P-388 Cells
Harvesting: Transfer the cell suspension to a 15 mL conical tube.

Centrifugation: Centrifuge at 125 x g for 5-7 minutes to pellet the cells.

Resuspension: Discard the supernatant and resuspend the cell pellet in cold

cryopreservation medium (e.g., 90% FBS, 10% DMSO) at a concentration of 1-2 x 10⁶

cells/mL.

Aliquoting: Dispense 1 mL of the cell suspension into each cryovial.

Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C

overnight.

Long-term Storage: Transfer the cryovials to a liquid nitrogen freezer for long-term storage.

[2][3][4]
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Caption: General workflow for a cytotoxicity assay using the MTT method with P-388 cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1163479?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A. Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]

Cell Seeding:

Harvest P-388 cells in the logarithmic growth phase.

Determine the cell density and viability using a hemocytometer and trypan blue exclusion.

Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in

100 µL of complete growth medium.

Include wells with medium only as a blank control.

Compound Treatment:

After 24 hours of incubation to allow for cell recovery and adherence, prepare serial

dilutions of the test compound.

Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (the

solvent used to dissolve the compound).

Incubation:

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

MTT Addition:

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

Add 20 µL of the MTT stock solution to each well.

Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow

MTT to purple formazan crystals.

Solubilization:
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Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan

crystals.

Absorbance Measurement:

Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader.

Data Analysis:

Subtract the absorbance of the blank wells from all other readings.

Calculate the percentage of cell viability for each compound concentration relative to the

vehicle control.

Plot the percentage of viability against the compound concentration and determine the

IC50 value (the concentration of the compound that inhibits cell growth by 50%).[8][9]

III. Apoptotic Signaling Pathway
Cytotoxic compounds often induce cell death through the activation of apoptotic pathways.

Understanding these pathways is crucial for interpreting cytotoxicity data.
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Caption: A simplified overview of the extrinsic and intrinsic apoptotic signaling pathways leading

to apoptosis.

Data Presentation
Example IC50 Values of Cytotoxic Agents against P-388
Cells
The following table provides a summary of reported 50% inhibitory concentration (IC50) values

for various compounds tested against the P-388 cell line. These values can serve as a

reference for cytotoxicity studies.

Compound IC50 (µM) Reference

Doxorubicin 0.02 - 0.1 Generic Range

Cisplatin 0.5 - 2.0 Generic Range

Etoposide 0.1 - 0.5 Generic Range

Vincristine 0.005 - 0.02 Generic Range

Paclitaxel 0.002 - 0.01 Generic Range

Portimine A 0.0027 [10]

Note: IC50 values can vary depending on the specific experimental conditions, including cell

passage number, incubation time, and the specific assay used. It is recommended to include a

known positive control in each experiment for comparison.[8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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